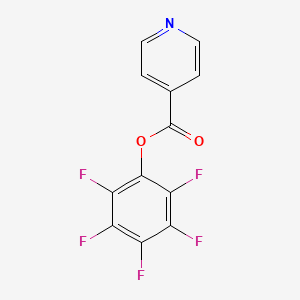

Pentafluorophenyl pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

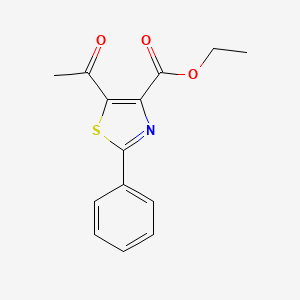

Pentafluorophenyl pyridine-4-carboxylate is a chemical compound with the molecular formula C12H4F5NO2 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for Pentafluorophenyl pyridine-4-carboxylate were not found, there are related studies on the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles . This process involved the fabrication and characterization of an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of Pentafluorophenyl pyridine-4-carboxylate consists of a pyridine ring attached to a pentafluorophenyl group and a carboxylate group. The molecular weight of the compound is 289.16 g/mol.Applications De Recherche Scientifique

Proteomics Research

Pentafluorophenyl pyridine-4-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its ability to interact with proteins and peptides .

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a building block for creating single-chain polymer nanoparticles (SCNPs). These SCNPs can mimic proteins and are used for controlled delivery of therapeutics or imaging agents. The activated ester moieties of Pentafluorophenyl pyridine-4-carboxylate facilitate the functionalization of SCNPs without altering the backbone structure, which is crucial for developing bio-inspired materials .

Catalysis

Pentafluorophenyl isonicotinate: plays a significant role as a cocatalyst compound in olefin coordination polymerization. It is used in metallocene catalytic systems, affecting both the catalytic activity and the properties of the resulting polymer. This application is particularly important for the production of polyolefin materials, where it serves as an alternative to traditional cocatalysts .

Biomedical Applications

The compound’s biomedical applications include its use in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential for drug development. These compounds have shown promise in various therapeutic areas due to their structural similarity to purine bases, which are fundamental components of DNA and RNA .

Organic Synthesis

In organic synthesis, Pentafluorophenyl pyridine-4-carboxylate is employed for its reactivity in forming siloxane bonds through the Piers–Rubinsztajn reaction. This reaction is catalyzed by tris(pentafluorophenyl)borane and is essential for synthesizing various siloxane-based materials .

Safety and Hazards

While specific safety data for Pentafluorophenyl pyridine-4-carboxylate was not found, a related compound, Pentafluorophenyl pyridine-2-carboxylate, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye damage . It is recommended to use this compound only in well-ventilated areas and to avoid release to the environment .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECUXNAZTVWKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373056 |

Source

|

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

360574-34-1 |

Source

|

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)